molecular formula C12H16O2 B2933677 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol CAS No. 1823913-11-6

1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol

Cat. No.: B2933677
CAS No.: 1823913-11-6
M. Wt: 192.258
InChI Key: AWVXDCROVZPPAX-UHFFFAOYSA-N
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Description

1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group and an ethan-1-ol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol typically involves the reaction of 2-(2-methyloxetan-2-yl)phenyl derivatives with ethan-1-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at a controlled temperature to ensure the formation of the desired product .

Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.

    Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to form diols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 can produce a primary alcohol.

Scientific Research Applications

1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological studies, the compound can be used as a probe to investigate enzyme activities and metabolic pathways. Its interactions with biological molecules can provide insights into cellular processes.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of their activities. The compound can influence various biochemical pathways, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, biological interactions, and industrial applications.

Properties

IUPAC Name

1-[2-(2-methyloxetan-2-yl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(13)10-5-3-4-6-11(10)12(2)7-8-14-12/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXDCROVZPPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2(CCO2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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